Cas no 85483-97-2 ((S)-(+)-1-Benzyloxy-2-propanol)

(S)-(+)-1-Benzyloxy-2-propanol structure
85483-97-2 structure
Product Name:(S)-(+)-1-Benzyloxy-2-propanol
CAS 번호:85483-97-2
MF:C10H14O2
메가와트:166.216963291168
MDL:MFCD07367008
CID:720321
PubChem ID:24883780
Update Time:2025-10-29

(S)-(+)-1-Benzyloxy-2-propanol 화학적 및 물리적 성질

이름 및 식별자

    • (S)-1-(Benzyloxy)propan-2-ol
    • S-(+)-1-Benzyloxy-2-propanol
    • (S)-(+)-1-Benzyloxy-2-propanol
    • (S)-1-Benzyloxy-2-propanol
    • (S)-2-(BENZYLOXY)PROPAN-1-OL
    • 2-Propanol,1-(phenylmethoxy)-, (2S)-
    • (2S)-1-benzyloxypropan-2-ol
    • (R)-(-)-1-Benzyloxy-2-propanol
    • (R)-1-(Benzyloxy)propan-2-ol
    • (R)-1-O-Benzylpropylene glycol
    • (s)-(-)-1-Benzyloxy-2-propanol
    • (S)-(+)-1,2-Propanediol 1-benzyl ether
    • 2-Propanol,1-(phenylmethoxy)-,(2R)
    • Benzyl (S)-(+)-2-Hydroxypropyl Ether
    • 2-Propanol, 1-(phenylmethoxy)-, (2S)-
    • KJBPYIUAQLPHJG-VIFPVBQESA-N
    • (S)-1-benzyloxy-2-hydroxypropane
    • (2S)-1-(benzyloxy)propan-2-ol
    • (2S)-1-(Benzyloxy)-2-propanol
    • (+)-(S)-1-benzyloxy-2-propanol
    • CB0028
    • LS30228
    • (S)-(+)-1-Benzylox
    • (2S)-1-(Phenylmethoxy)-2-propanol (ACI)
    • 2-Propanol, 1-(phenylmethoxy)-, (S)- (ZCI)
    • (2S)-1-Phenylmethoxypropan-2-ol
    • A11414
    • EN300-6446057
    • 85483-97-2
    • (S)-(+)-1-Benzyloxy-2-propanol, 97%
    • CS-W017736
    • (S)-(+)-1-BENZYLOXY-2-PROPANOL 97
    • B4117
    • AKOS016843866
    • SCHEMBL2181772
    • DS-4548
    • MFCD07367008
    • (S)-1-O-Benzylpropylene glycol
    • MDL: MFCD07367008
    • 인치: 1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
    • InChIKey: KJBPYIUAQLPHJG-VIFPVBQESA-N
    • 미소: C(C1C=CC=CC=1)OC[C@@H](O)C

계산된 속성

  • 정밀분자량: 166.09900
  • 동위원소 질량: 166.099379685g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 108
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.5
  • 소수점 매개변수 계산 참조값(XlogP): 1.3

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.044 g/mL at 25 °C(lit.)
  • 융해점: No data available
  • 비등점: 81°C/1mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 226.4°f< br / >섭씨: 108°C< br / >
  • 굴절률: n20/D 1.510(lit.)
  • 용해도: 미용성(13g/l)(25ºC),
  • PSA: 29.46000
  • LogP: 1.58400
  • 광학 활성: [α]20/D +14.5°, c = 1 in chloroform

(S)-(+)-1-Benzyloxy-2-propanol 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302,H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 위험 범주 코드: 22-36/37/38
  • 보안 지침: S26
  • 위험물 표지: Xn
  • 저장 조건:Keep in dark place,Sealed in dry,Room Temperature
  • 위험 용어:R22

(S)-(+)-1-Benzyloxy-2-propanol 세관 데이터

  • 세관 번호:2909499000
  • 세관 데이터:

    ?? ?? ??:

    2909499000

    개요:

    2909499000 기타 에테르 알코올 및 그 할로겐화\황화\아질기 또는 아질기 파생물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2909499000. 에테르알코올과 그 할로겐대, 술폰화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%. General tariff:30.0%

(S)-(+)-1-Benzyloxy-2-propanol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM255327-10g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 95+%
10g
$204 2021-06-16
Chemenu
CM255327-25g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 95+%
25g
$389 2021-06-16
Alichem
A019139244-10g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 96%
10g
$196.00 2023-08-31
Alichem
A019139244-25g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 96%
25g
$420.16 2023-08-31
Chemenu
CM255327-10g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 95+%
10g
$204 2022-06-10
Chemenu
CM255327-25g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 95+%
25g
$389 2022-06-10
Apollo Scientific
OR918206-1g
(S)-(+)-1-Benzyloxy-2-propanol
85483-97-2 99%
1g
£15.00 2025-02-20
Apollo Scientific
OR918206-5g
(S)-(+)-1-Benzyloxy-2-propanol
85483-97-2 99%
5g
£41.00 2025-02-20
Apollo Scientific
OR918206-25g
(S)-(+)-1-Benzyloxy-2-propanol
85483-97-2 99%
25g
£201.00 2025-02-20
abcr
AB392721-1 g
(S)-(+)-1-Benzyloxy-2-propanol, 96%; .
85483-97-2 96%
1g
€86.40 2023-05-18

(S)-(+)-1-Benzyloxy-2-propanol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
참조
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

합성 방법 2

반응 조건
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
참조
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydride
2.1 -
참조
Stereochemical evidence for pseudorotation in the reaction of a phosphoric monoester
Buchwald, Stephen L.; et al, Journal of the American Chemical Society, 1984, 106(17), 4916-22

합성 방법 4

반응 조건
1.1 Reagents: Nickel ,  Sodium hypophosphite Solvents: Ethanol ,  Water
참조
Reductive desulfurization using the Raney nickel-sodium hypophosphite combination system without racemization of a secondary alcohol
Nishide, Kiyoharu; et al, Tetrahedron Letters, 1996, 37(13), 2271-4

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 16 h, 50 - 55 °C
참조
Synthesis of new enantiopure proton-ionizable crown ethers containing a dialkylhydrogenphosphate moiety
Kovacs, Ilona; et al, Tetrahedron: Asymmetry, 2006, 17(17), 2538-2547

합성 방법 6

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
참조
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  18 h, reflux
참조
Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents
Yang, Chu-Ting; et al, Journal of the American Chemical Society, 2012, 134(27), 11124-11127

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
2.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
참조
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

합성 방법 9

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
참조
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

합성 방법 10

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
참조
Disparity in productive binding mode of the slow-reacting enantiomer determines the novel catalytic behavior of Candida antarctica lipase B
Xu, Tao; et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 62(3-4), 288-296

합성 방법 11

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
참조
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

합성 방법 12

반응 조건
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate ;  rt
참조
Hierarchical Growth of Chiral Self-Assembled Structures in Protic Media
Brunsveld, L.; et al, Journal of the American Chemical Society, 2000, 122(26), 6175-6182

합성 방법 13

반응 조건
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
참조
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

합성 방법 14

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

합성 방법 15

반응 조건
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(pentafluorophenyl)borinic acid Solvents: 1,4-Dioxane-d8 ;  10 min, rt
1.2 0.5 h, rt
참조
Piers' borane-mediated hydrosilylation of epoxides and cyclic ethers
Zhang, Jianbo; et al, Chemical Communications (Cambridge, 2018, 54(52), 7243-7246

합성 방법 16

반응 조건
1.1 Reagents: Triethylborane Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
참조
Formation of higher-order structures of chiral poly(ethynylpyridine)s depending on size, temperature, and saccharide recognition
Abe, Hajime; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6930-6936

합성 방법 17

반응 조건
1.1 Reagents: Sucrose Solvents: Water
참조
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

합성 방법 18

반응 조건
참조
Structure-enantioselectivity relationships using neural networks for the reduction of carbonyl compounds with baker's yeast
Zakarya, D.; et al, Tetrahedron Letters, 1994, 35(28), 4985-8

합성 방법 19

반응 조건
1.1 Reagents: Hydrochloric acid ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

합성 방법 20

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Diethyl ether ;  0 °C; 24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
3.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
참조
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

합성 방법 21

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h
2.2 Catalysts: Tetrabutylammonium chloride ;  rt; 1 h, 80 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
참조
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

합성 방법 22

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Triacylglycerol lipase Solvents: Cyclohexane ;  rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  6 min, rt
1.3 4 min, rt
1.4 1 h, 40 °C
참조
Synthesis of (R)-propane-1,2-diol from lactides by dynamic kinetic resolution
Shuklov, Ivan A.; et al, Tetrahedron Letters, 2014, 55(24), 3495-3497

합성 방법 23

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
참조
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

(S)-(+)-1-Benzyloxy-2-propanol Raw materials

(S)-(+)-1-Benzyloxy-2-propanol Preparation Products

추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.